(s)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate
Overview
Description
-(S)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate, also known as (S)-Boc-NEP, is an organic compound that has been studied for its potential use in pharmaceuticals and laboratory experiments. It is a chiral molecule, meaning that it can exist in two different forms, each of which has different properties and effects. This compound has been studied for its potential to be used in drug synthesis, as well as its ability to act as a catalyst in certain reactions. In addition, (S)-Boc-NEP has been studied for its potential to act as a ligand in coordination complexes.
Scientific Research Applications
Synthetic Intermediate for Biologically Active Compounds
- (s)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a derivative of this compound, has been synthesized and identified as an integral intermediate in the creation of crizotinib, a medication used in cancer treatment (Kong et al., 2016).
Role in Synthesizing Vandetanib Intermediate
- Another significant application is its use in synthesizing tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate of Vandetanib, a drug used for treating certain types of cancer (Wang et al., 2015).
Crystal Structure Analysis
- Detailed crystal structure analysis of derivatives of (s)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate has been conducted, providing insights into their molecular packing and hydrogen bonding, which is crucial for understanding their chemical properties and potential applications in drug design (Didierjean et al., 2004).
Development of Piperidine Derivatives
- This compound has been utilized in the development of various piperidine derivatives, which are promising synthons for the preparation of diverse piperidine derivatives. These derivatives have potential applications in pharmaceuticals and other areas of chemical research (Moskalenko & Boev, 2014).
Intermediate for Small Molecule Anticancer Drugs
- It also serves as an intermediate for small molecule anticancer drugs. A study has demonstrated a rapid and high-yield synthetic method for producing derivatives, highlighting its significance in anticancer drug development (Zhang et al., 2018).
properties
IUPAC Name |
tert-butyl 4-[(1S)-1-aminoethyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(13)10-5-7-14(8-6-10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUVAASUKJSNRV-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCN(CC1)C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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